AC-Tyr(tbu)-OH chemical structure and properties
AC-Tyr(tbu)-OH chemical structure and properties
This technical guide provides a comprehensive overview of N-acetyl-O-tert-butyl-L-tyrosine (AC-Tyr(tbu)-OH), a key building block in peptide synthesis and related research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, synthesis, and applications.
Chemical Structure and Properties
AC-Tyr(tbu)-OH is a derivative of the amino acid L-tyrosine, featuring an acetyl group on the alpha-amino group and a tert-butyl ether protecting the phenolic hydroxyl group of the side chain. This dual modification makes it a valuable reagent in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the N-terminus and the tyrosine side chain during peptide elongation.
Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 201292-99-1 | [1] |
| Molecular Formula | C15H21NO4 | [1] |
| IUPAC Name | (2S)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
| Synonyms | N-Acetyl-O-tert-butyl-L-tyrosine, AC-TYROSINE(TBU)-OH | [1] |
Physicochemical Properties
Quantitative physicochemical data for AC-Tyr(tbu)-OH is not extensively available in peer-reviewed literature. The following table includes data from supplier information and extrapolated data from closely related compounds.
| Property | Value | Reference(s) |
| Molecular Weight | 279.33 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | ≥99% (HPLC) | [2] |
| Melting Point | Data not available for AC-Tyr(tbu)-OH. For comparison, the melting point of the related compound Fmoc-Tyr(tBu)-OH is 153-156 °C. | |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and dichloromethane. | [3] |
| pKa | Data not available. |
Synthesis of AC-Tyr(tbu)-OH
The synthesis of AC-Tyr(tbu)-OH can be achieved through the acetylation of the free amine of O-tert-butyl-L-tyrosine (H-Tyr(tbu)-OH). The following is a general experimental protocol adapted from the synthesis of N-acetyl-L-tyrosine.[4]
Experimental Protocol: Synthesis of AC-Tyr(tbu)-OH
Materials:
-
O-tert-butyl-L-tyrosine (H-Tyr(tbu)-OH)
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water
-
Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve O-tert-butyl-L-tyrosine (1 equivalent) in a suitable organic solvent such as dichloromethane.
-
Base Addition: Add an aqueous solution of sodium bicarbonate (2-3 equivalents) to the reaction mixture to create a biphasic system and maintain a basic pH.
-
Acetylation: Cool the mixture in an ice bath and add acetic anhydride (1.1-1.5 equivalents) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water, a dilute solution of HCl to remove any unreacted base, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude AC-Tyr(tbu)-OH can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Synthetic pathway for AC-Tyr(tbu)-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
AC-Tyr(tbu)-OH is primarily used as a building block in solid-phase peptide synthesis. The acetylated N-terminus makes it suitable for introducing an N-terminally acetylated tyrosine residue at the beginning of a peptide sequence. The tert-butyl group protects the tyrosine side chain from unwanted reactions during peptide chain elongation and is typically removed during the final cleavage and deprotection step with strong acid.
Experimental Protocol: Incorporation of AC-Tyr(tbu)-OH in SPPS
This protocol describes a general cycle for coupling AC-Tyr(tbu)-OH as the first amino acid to a resin in Fmoc-based SPPS.
Materials:
-
Rink Amide resin (or other suitable resin with a linker)
-
AC-Tyr(tbu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection (if applicable): If the resin is pre-loaded with an Fmoc-protected linker, remove the Fmoc group by treating the resin with a 20% solution of piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Coupling of AC-Tyr(tbu)-OH:
-
In a separate vial, dissolve AC-Tyr(tbu)-OH (3-5 equivalents relative to the resin loading) and HOBt or Oxyma Pure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution to pre-activate it for a few minutes.
-
Add the activated AC-Tyr(tbu)-OH solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: After the coupling reaction, drain the vessel and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and a base (e.g., diisopropylethylamine) in DMF.
-
Chain Elongation: Proceed with the standard cycles of Fmoc deprotection and coupling for the subsequent amino acids in the peptide sequence.
Caption: General workflow for SPPS with AC-Tyr(tbu)-OH.
Spectroscopic Data
Detailed, publicly available spectroscopic data for AC-Tyr(tbu)-OH is limited. However, the expected spectral characteristics can be predicted based on its chemical structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl group (a singlet around 2 ppm), the tert-butyl group (a singlet around 1.3 ppm), the alpha- and beta-protons of the amino acid backbone, and the aromatic protons of the tyrosine side chain.
-
¹³C NMR: The carbon NMR spectrum would confirm the presence of all 15 carbon atoms, including the carbonyl carbons of the acetyl and carboxylic acid groups, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the aromatic ring.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the carboxylic acid and amide, and the aromatic C-H and C=C stretches.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (279.33 g/mol ).
Biological Activity and Signaling Pathways
AC-Tyr(tbu)-OH itself is primarily a synthetic intermediate and is not expected to have significant biological activity in its protected form. Its biological relevance lies in its deprotected form, N-acetyl-L-tyrosine (NALT).
NALT serves as a more soluble precursor to L-tyrosine, which is a critical amino acid in the biosynthesis of several important neurotransmitters, including dopamine, norepinephrine, and epinephrine (catecholamines).[5] The metabolic conversion of NALT to L-tyrosine is believed to occur primarily in the kidneys.[6]
Caption: Metabolic fate of the deprotected form of AC-Tyr(tbu)-OH.
Derivatives of N-acetyl-L-tyrosine have been investigated as selective activators of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in the regulation of lipid metabolism.[7]
Conclusion
AC-Tyr(tbu)-OH is a valuable and versatile building block for the synthesis of peptides containing an N-terminally acetylated tyrosine residue. Its protected side chain ensures the integrity of the tyrosine hydroxyl group during peptide synthesis. While specific quantitative data for this compound is not widely published, its properties and reactivity can be inferred from related, well-characterized compounds. The protocols and information provided in this guide offer a solid foundation for the successful application of AC-Tyr(tbu)-OH in peptide research and development.
References
- 1. peptide.com [peptide.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. H-Tyr(tBu)-OH | CAS:18822-59-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
